molecular formula C12H12N2O2 B13683920 2-(4-Methoxy-3-methylphenyl)-1H-imidazole-5-carbaldehyde

2-(4-Methoxy-3-methylphenyl)-1H-imidazole-5-carbaldehyde

Cat. No.: B13683920
M. Wt: 216.24 g/mol
InChI Key: SKPMVZDFQUEBMT-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-methylphenyl)-1H-imidazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. This particular compound features a methoxy and methyl group attached to a phenyl ring, which is further connected to an imidazole ring with an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-3-methylphenyl)-1H-imidazole-5-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxy-3-methylbenzaldehyde and glyoxal.

    Formation of Imidazole Ring: The aldehyde group of 4-methoxy-3-methylbenzaldehyde reacts with glyoxal in the presence of ammonium acetate to form the imidazole ring.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetic acid under reflux conditions for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-3-methylphenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 2-(4-Methoxy-3-methylphenyl)-1H-imidazole-5-carboxylic acid.

    Reduction: 2-(4-Methoxy-3-methylphenyl)-1H-imidazole-5-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-Methoxy-3-methylphenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Material Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-3-methylphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-1H-imidazole-5-carbaldehyde: Lacks the methyl group on the phenyl ring.

    2-(3-Methylphenyl)-1H-imidazole-5-carbaldehyde: Lacks the methoxy group on the phenyl ring.

    2-Phenyl-1H-imidazole-5-carbaldehyde: Lacks both the methoxy and methyl groups on the phenyl ring.

Uniqueness

2-(4-Methoxy-3-methylphenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

2-(4-methoxy-3-methylphenyl)-1H-imidazole-5-carbaldehyde

InChI

InChI=1S/C12H12N2O2/c1-8-5-9(3-4-11(8)16-2)12-13-6-10(7-15)14-12/h3-7H,1-2H3,(H,13,14)

InChI Key

SKPMVZDFQUEBMT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC=C(N2)C=O)OC

Origin of Product

United States

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